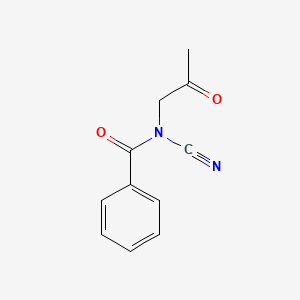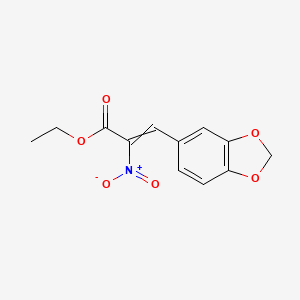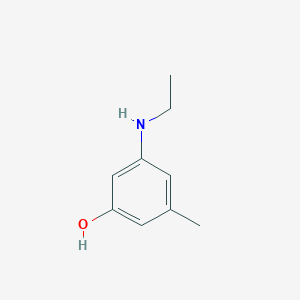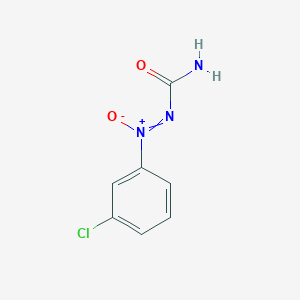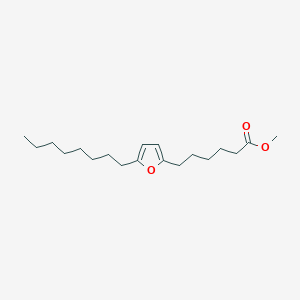
Magnesium--silver (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium–silver (1/2) is a compound that consists of magnesium and silver in a 1:2 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium–silver (1/2) can be synthesized through a precipitation reaction. One common method involves reacting a soluble magnesium salt, such as magnesium nitrate, with a soluble silver salt, such as silver nitrate. The reaction can be represented as follows: [ \text{Mg(NO}_3\text{)}_2 \text{(aq)} + 2\text{AgNO}_3 \text{(aq)} \rightarrow \text{Mg(AgNO}_3\text{)}_2 \text{(s)} ]
Industrial Production Methods
In industrial settings, the production of magnesium–silver (1/2) may involve large-scale precipitation reactions. The reactants are mixed in a controlled environment to ensure the formation of the desired compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium–silver (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and silver oxide.
Reduction: It can be reduced to form elemental magnesium and silver.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used under controlled temperature conditions.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Various reagents, depending on the specific substitution reaction, can be used under appropriate conditions.
Major Products Formed
Oxidation: Magnesium oxide (MgO) and silver oxide (Ag2O).
Reduction: Elemental magnesium (Mg) and silver (Ag).
Substitution: Products vary depending on the specific substitution reaction.
Aplicaciones Científicas De Investigación
Magnesium–silver (1/2) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the production of specialized alloys and materials.
Mecanismo De Acción
The mechanism by which magnesium–silver (1/2) exerts its effects involves the interaction of magnesium and silver ions with molecular targets. Magnesium ions can act as cofactors in enzymatic reactions, while silver ions can interact with bacterial cell membranes, leading to antimicrobial effects. The pathways involved include the inhibition of bacterial respiration and the disruption of cell membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium oxide (MgO)
- Silver oxide (Ag2O)
- Magnesium chloride (MgCl2)
- Silver chloride (AgCl)
Uniqueness
Magnesium–silver (1/2) is unique due to its combination of magnesium and silver, which imparts both the reactivity of magnesium and the antimicrobial properties of silver
Propiedades
Número CAS |
64237-86-1 |
|---|---|
Fórmula molecular |
Ag2Mg |
Peso molecular |
240.042 g/mol |
InChI |
InChI=1S/2Ag.Mg |
Clave InChI |
CETDSCISYDQFMJ-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Ag].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)

